

Technical Guide: 2-(4-Chlorophenyl)-3-methylbutanoyl Chloride

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

CAS No.: 51631-50-6

Cat. No.: B1364947

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Synthesis, Thermal Properties, and Process Optimization

Executive Summary

2-(4-Chlorophenyl)-3-methylbutanoyl chloride (also known as

-isopropyl-4-chlorophenylacetyl chloride) is a reactive electrophile. Its primary utility lies in its ability to esterify sterically hindered alcohols—specifically the cyano-substituted benzyl alcohols found in pyrethroid chemistry—under mild conditions. Due to the thermal instability of the parent acid and the lability of the alpha-proton, accurate control of boiling point parameters via reduced pressure is non-negotiable for high-purity isolation.

Physicochemical Specifications

The following data aggregates experimental supplier values and predicted thermodynamic properties.

Table 1: Core Physicochemical Data

| Property | Value / Description | Notes |
|------------------------------|--|--|
| CAS Number | 51631-50-6 | Verified Identifier |
| IUPAC Name | 2-(4-Chlorophenyl)-3-methylbutanoyl chloride | |
| Molecular Formula | C ₁₁ H ₁₂ Cl ₂ O | |
| Molecular Weight | 231.12 g/mol | |
| Boiling Point (Experimental) | 124–130 °C @ 3 Torr | Critical Parameter [1] |
| Boiling Point (Predicted) | ~280–300 °C @ 760 Torr | Theoretical only; decomposition occurs before reaching this T. |
| Density | 1.195 g/mL | @ 25 °C |
| Refractive Index | 1.526 | |
| Appearance | Clear to yellowish fuming liquid | Darkens upon oxidation/hydrolysis |
| Solubility | Reacts violently with water/alcohols.[1][2][3][4][5][6][7][8] Soluble in Toluene, DCM, Hexane. | |

Synthesis & Reaction Mechanism

The industrial standard for generating this acid chloride involves the chlorination of 2-(4-chlorophenyl)-3-methylbutanoic acid using thionyl chloride (

), This route is preferred over oxalyl chloride for scale-up due to the formation of gaseous byproducts (

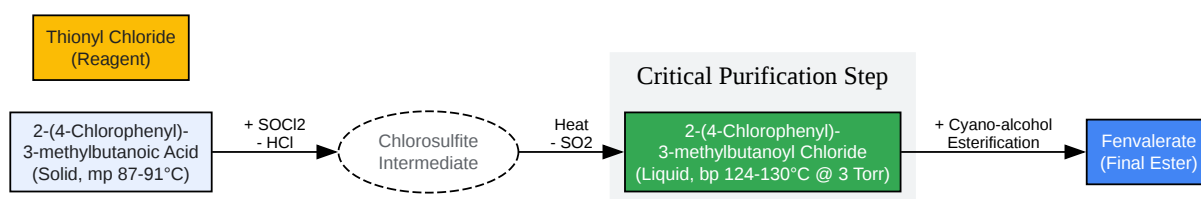
) that drive the equilibrium forward.

Mechanism Logic

- Nucleophilic Attack: The carboxylic acid oxygen attacks the sulfur of thionyl chloride.
- Intermediate Collapse: A chlorosulfite intermediate forms, releasing HCl.
- Substitution: Chloride ion attacks the carbonyl carbon, displacing and generating the acyl chloride.

DOT Diagram: Synthesis Pathway

The following diagram illustrates the conversion from the parent acid to the final pyrethroid ester, highlighting the critical distillation step.



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Figure 1: Synthesis pathway of Fenvalerate precursor showing the intermediate acyl chloride stage.[6]

Experimental Protocol: Synthesis & Vacuum Distillation

Objective: Isolate high-purity (>98%) acid chloride while preventing thermal degradation (decarbonylation) or racemization.

Reagents

- 2-(4-Chlorophenyl)-3-methylbutanoic acid (1.0 eq)
- Thionyl Chloride (1.2 eq)

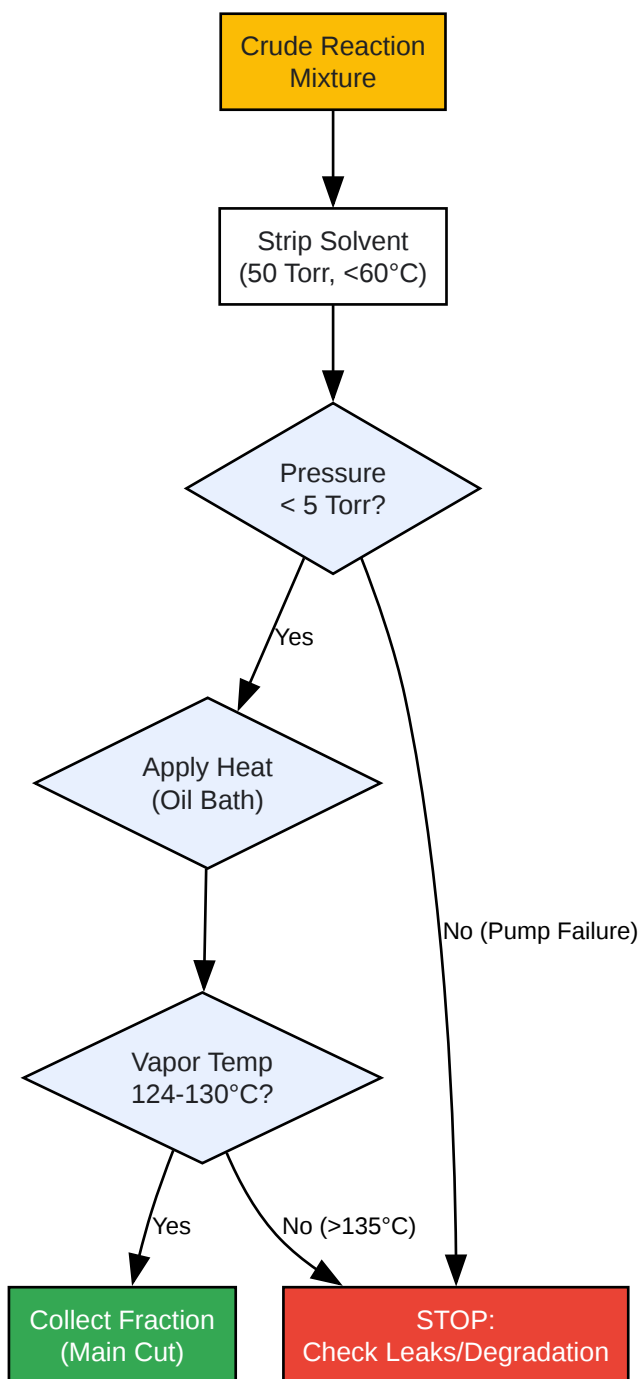
- DMF (Catalytic amount, 0.05 eq) – Accelerates formation of the Vilsmeier-Haack like intermediate.
- Toluene (Solvent, optional but recommended for thermal control).

Step-by-Step Methodology

- Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser (vented to a caustic scrubber), and an addition funnel. Flush with dry nitrogen.
- Addition: Charge the flask with the parent acid and toluene. Heat to 50°C. Add Thionyl Chloride dropwise over 30 minutes.
 - Causality: Slow addition prevents rapid gas evolution () which can cause foaming or pressure buildup.
- Reaction: Reflux the mixture at 80–90°C for 2–3 hours. Monitor cessation of gas evolution.
- Stripping: Switch the condenser to distillation mode. Remove excess thionyl chloride and toluene under mild vacuum (20–50 Torr) at <60°C.
- High-Vacuum Distillation (The Self-Validating Step):
 - Connect the system to a high-vacuum pump capable of <5 Torr.
 - Target Pressure: 3 Torr (approx. 4 mbar).
 - Target Vapor Temperature: 124–130 °C.
 - Validation: If the boiling point rises significantly above 130°C without a drop in pressure, the product is degrading (polymerizing or decarbonylating). Stop immediately.

DOT Diagram: Distillation Logic

This diagram visualizes the decision matrix for the distillation process to ensure safety and quality.



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Figure 2: Logic flow for the vacuum distillation of the acid chloride.

Process Safety & Handling

Acid chlorides are lachrymators and corrosives. They react violently with moisture to release HCl gas.

- Engineering Controls: All transfers must occur in a fume hood or closed loop system.
- Quenching: Never add water directly to the bulk acid chloride. Quench spills with dry lime or sand, then neutralize cautiously with dilute sodium bicarbonate.
- Storage: Store under nitrogen in a cool, dry place. Teflon or glass seals are required; rubber will degrade.

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